molecular formula C22H20FN3O3S B12372114 Insecticidal agent 7

Insecticidal agent 7

Cat. No.: B12372114
M. Wt: 425.5 g/mol
InChI Key: HDOAPWYXPBOESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Insecticidal agent 7, also known as Compound 21m, is a chemical compound used primarily as an insecticide. It targets the insect ryanodine receptors, which are crucial for muscle contraction in insects. This compound is known for its high efficacy against pests like the Plutella xylostella (diamondback moth) and exhibits good selectivity and low toxicity towards non-target organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The active ingredient is then formulated with auxiliary materials to enhance its stability, efficacy, and ease of application .

Chemical Reactions Analysis

Types of Reactions: Insecticidal agent 7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Insecticidal agent 7 has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of insecticidal agent 7 involves its binding to the ryanodine receptors in insects. This binding disrupts calcium ion regulation within the muscle cells, leading to uncontrolled muscle contractions, paralysis, and eventually death of the insect. The specificity of this compound for insect ryanodine receptors ensures minimal impact on non-target organisms .

Comparison with Similar Compounds

    Flubendiamide: Another insecticide targeting ryanodine receptors but with a different chemical structure.

    Chlorantraniliprole: A widely used insecticide with a similar mode of action but different selectivity and toxicity profiles.

Uniqueness: Insecticidal agent 7 stands out due to its high selectivity for insect ryanodine receptors and low toxicity towards non-target organisms. This makes it a valuable tool in integrated pest management strategies, reducing the environmental impact and promoting sustainable agriculture .

Properties

Molecular Formula

C22H20FN3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

3-cyclopropylsulfonyl-19-fluoro-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one

InChI

InChI=1S/C22H20FN3O3S/c1-24-19-16(6-4-7-17(19)23)22(27)25-12-11-15-14-5-2-3-8-18(14)26(20(15)21(24)25)30(28,29)13-9-10-13/h2-8,13,21H,9-12H2,1H3

InChI Key

HDOAPWYXPBOESQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=C1C(=CC=C4)F)C5=CC=CC=C5N3S(=O)(=O)C6CC6

Origin of Product

United States

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